N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a complex organic compound that features a pyrazole and pyridine moiety
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-11-15-7-6-10-20-18(15)16-12-22-23(2)13-16/h3-10,12-14H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYJYPGKRJVCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CN(N=C2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the pyridine moiety: This step often involves the use of a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a halogenated pyridine.
Coupling with phenoxypropanamide: The final step involves coupling the intermediate with phenoxypropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is not fully elucidated. it is believed to interact with specific molecular targets such as kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (1-methyl-1H-pyrazol-4-yl)methanol
Uniqueness
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of pyrazole and pyridine moieties, which confer distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining a pyrazole ring, a pyridine moiety, and a phenoxypropanamide backbone. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring from hydrazines and 1,3-dicarbonyl compounds, followed by the construction of the pyridine and phenoxy groups through various cyclization and substitution reactions.
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various signaling pathways. For instance, it has been observed to inhibit certain kinases involved in cancer progression.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. In particular, it has shown efficacy against breast cancer and leukemia models:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |
| K562 (Leukemia) | 8.0 | Induction of apoptosis |
These findings suggest that this compound could be developed as a lead compound for new cancer therapies.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity in animal models. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.
- Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the pyrazole or phenoxy groups can enhance or diminish its activity:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyrazole | Increased potency |
| Hydroxyl group on phenoxy | Enhanced anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves a multi-step process:
Coupling reactions : Pyrazole and pyridine moieties are coupled using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
Methylation : The pyrazole nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Amide bond formation : The phenoxypropanamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF), temperature control (reflux for coupling steps), and catalyst selection (e.g., CuI for Ullmann-type reactions) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole C-H at δ ~7.5–8.5 ppm, pyridine protons at δ ~8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H stretches .
Q. What are the primary structural features influencing this compound’s stability?
- Answer :
- Hindered rotation : The pyridine-pyrazole linkage restricts conformational flexibility, reducing hydrolytic degradation .
- Electron-withdrawing groups : The trifluoromethyl (if present) or phenoxy groups stabilize the amide bond against nucleophilic attack .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Answer :
- Molecular docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., kinase domains) by analyzing hydrogen bonding, π-π stacking, and hydrophobic contacts .
- MD simulations : Assess conformational stability over time (e.g., 100 ns trajectories in GROMACS) to validate binding modes .
- Example : A pyrazole analog showed strong docking scores (−9.2 kcal/mol) against EGFR kinase, correlating with in vitro IC₅₀ values .
Q. What experimental strategies resolve contradictions in bioactivity data across similar pyrazole derivatives?
- Answer :
- Dose-response curves : Compare IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability tests : Use liver microsomes to identify if discrepancies arise from rapid degradation .
- Structural analogs : Test derivatives with incremental modifications (e.g., replacing phenoxy with methoxy) to isolate key pharmacophores .
Q. How do reaction parameters influence the regioselectivity of pyrazole functionalization?
- Answer :
- Temperature : Lower temps (0–25°C) favor N-methylation at the pyrazole 1-position, while higher temps (80°C) may lead to side reactions .
- Catalysts : Cu(I) catalysts enhance selectivity for pyridine C-3 substitution over C-2 .
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states for amide bond formation at the benzylic position .
Methodological Notes
- Conflict Resolution : Discrepancies in synthesis protocols (e.g., solvent choice) were addressed by cross-referencing peer-reviewed procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
